Technical Monograph: Isopropyl Isothiocyanate (IITC)
Technical Monograph: Isopropyl Isothiocyanate (IITC)
Properties, Synthesis, and Pharmacodynamics
Executive Summary
Isopropyl Isothiocyanate (IITC) is a secondary aliphatic isothiocyanate (ITC) characterized by the functional group –N=C=S attached to an isopropyl moiety. While historically categorized as a flavorant responsible for the pungency in certain Brassicaceae species, IITC has emerged as a potent bioactive scaffold in medicinal chemistry. Its pharmacological value lies in its electrophilicity; it acts as a soft electrophile capable of reversible bioconjugation with cysteine thiols. This property underpins its mechanism as an inducer of the Keap1-Nrf2 cytoprotective pathway and a modulator of TRP ion channels. This guide provides a rigorous examination of IITC’s physicochemical profile, synthetic protocols, and molecular mechanisms.
Molecular Architecture & Physicochemical Profile[1]
The chemical behavior of IITC is dictated by the electron-deficient central carbon of the isothiocyanate group. The isopropyl group provides moderate steric hindrance compared to methyl-ITC, influencing its reaction kinetics with biological nucleophiles.
Table 1: Physicochemical Constants
| Property | Value | Context/Relevance |
| CAS Registry Number | 2253-73-8 | Unique Identifier |
| Molecular Formula | C₄H₇NS | - |
| Molecular Weight | 101.17 g/mol | Low MW facilitates membrane permeability |
| Appearance | Colorless to pale yellow liquid | Darkens upon oxidation/polymerization |
| Odor | Pungent, mustard-like | Lachrymator; requires fume hood handling |
| Density | 0.948 g/mL (at 25 °C) | Less dense than water |
| Boiling Point | 137–139 °C | Moderate volatility; amenable to GC analysis |
| Refractive Index ( | 1.493 | Purity check parameter |
| Solubility (Water) | Poor (< 1 mg/mL) | Requires organic co-solvents (DMSO, EtOH) for bioassays |
| Solubility (Organic) | Soluble in EtOH, Et₂O, DMSO | - |
| LogP | ~2.15 | Lipophilic; readily crosses plasma membranes |
Synthetic Routes & Extraction Protocols
While IITC can be extracted from enzymatic hydrolysis of glucosinolates (glucoputranjivin), synthetic production is preferred for research purity. The Dithiocarbamate Route is the industry standard, avoiding the use of highly toxic thiophosgene.
Protocol: Dithiocarbamate-Desulfurization Synthesis
Rationale: This method generates the dithiocarbamate salt in situ via nucleophilic attack of the amine on carbon disulfide, followed by oxidative desulfurization to yield the isothiocyanate.[1]
Reagents:
-
Isopropylamine (1.0 eq)
-
Carbon Disulfide (CS₂, 1.2 eq)
-
Triethylamine (TEA, 1.0 eq) or NaOH
-
Desulfurizing Agent: Tosyl Chloride (TsCl) or Hydrogen Peroxide (H₂O₂)
-
Solvent: Dichloromethane (DCM) or THF
Step-by-Step Methodology:
-
Salt Formation (Exothermic Control):
-
Dissolve isopropylamine and TEA in DCM.
-
Cool the reaction vessel to 0°C in an ice bath. Causality: The reaction with CS₂ is exothermic; cooling prevents volatilization of the amine and side reactions.
-
Add CS₂ dropwise over 30 minutes.
-
Stir for 2 hours at room temperature to ensure complete formation of the triethylammonium isopropyldithiocarbamate intermediate.
-
-
Desulfurization (The "Trigger"):
-
Workup & Purification:
-
Quench with water. Wash the organic layer with 1N HCl (to remove unreacted amine) and brine.
-
Dry over anhydrous Na₂SO₄.[6]
-
Purification: Distillation is preferred over column chromatography due to the volatility of IITC. Collect fractions boiling at 137–139°C.
-
Visualization: Synthetic Pathway
Caption: The dithiocarbamate route avoids thiophosgene, utilizing CS₂ and a desulfurizing agent to generate IITC.
Chemical Reactivity: The Electrophilic Trigger
The biological activity of IITC is defined by the electrophilicity of the central carbon atom in the –N=C=S group.
-
Thiocarbamoylation: The primary reaction in physiological conditions is the reversible addition of thiols (R-SH) to the ITC carbon, forming a dithiocarbamate adduct.
-
Reaction:R-N=C=S + R'-SH ⇌ R-NH-C(=S)-S-R'
-
Kinetics: The reaction is second-order (first-order w.r.t both ITC and thiol). The reaction rate increases with pH (as the thiolate anion R-S⁻ is the active nucleophile).
-
-
Selectivity: IITC reacts preferentially with cysteine residues over amines (lysine) at physiological pH due to the "soft" character of the sulfur electrophile matching the "soft" thiolate nucleophile.
Biological Mechanism of Action[3][8][13]
The Keap1-Nrf2 Pathway (Chemoprevention)
IITC acts as an indirect antioxidant. It does not scavenge free radicals directly but triggers the host's own defense systems.
-
Sensing: Under basal conditions, the transcription factor Nrf2 is bound to Keap1, an E3 ubiquitin ligase adaptor, which targets Nrf2 for proteasomal degradation.
-
Modification: IITC enters the cell and alkylates specific cysteine sensors on Keap1 (primarily C151, C273, or C288).
-
Conformational Change: This alkylation alters Keap1's conformation, preventing it from ubiquitinating Nrf2.
-
Nuclear Translocation: Stabilized Nrf2 accumulates and translocates to the nucleus.
-
Transcription: Nrf2 binds to the Antioxidant Response Element (ARE) in DNA, upregulating cytoprotective genes like HMOX1 (Heme Oxygenase-1) and NQO1.[7]
TRP Channel Modulation
IITC is a potent agonist of Transient Receptor Potential (TRP) channels, specifically TRPA1 (the "wasabi receptor") and TRPM8 . This interaction is responsible for the sensory pungency and potential analgesic effects. The mechanism involves covalent modification of N-terminal cysteines on the channel protein.
Visualization: Nrf2 Activation Pathway
Caption: IITC modifies Keap1 thiols, liberating Nrf2 to induce antioxidant gene expression in the nucleus.[8][9][7]
Metabolism & Pharmacokinetics
Understanding the metabolic fate of IITC is crucial for interpreting in vivo efficacy and toxicity. ITCs are metabolized via the Mercapturic Acid Pathway .
-
Conjugation: Upon entry into the cell, IITC is rapidly conjugated with Glutathione (GSH) by Glutathione S-Transferases (GSTs).
-
Efflux: The GSH-conjugate is transported out of the cell (e.g., via MRP transporters).
-
Degradation:
-
-Glutamyltranspeptidase (
-GT) removes the glutamyl group. -
Cysteinylglycinase removes the glycine.
-
-Glutamyltranspeptidase (
-
Acetylation: The remaining cysteine conjugate is N-acetylated in the liver/kidney by N-acetyltransferase (NAT).
-
Excretion: The final product, N-acetyl-S-(N-isopropylthiocarbamoyl)-L-cysteine (Mercapturic Acid), is excreted in urine.[8]
Note: This pathway depletes cellular GSH levels, which can temporarily induce oxidative stress—a hormetic effect that further stimulates the Nrf2 response.
Visualization: Mercapturic Acid Pathway
Caption: Stepwise enzymatic degradation of IITC to its water-soluble urinary metabolite.
Safety & Handling
IITC is a potent alkylating agent and lachrymator.
-
Hazards: Causes severe skin burns and eye damage (H314).[10] Flammable liquid and vapor (H226).[10]
-
Storage: Store at 2–8°C under inert gas (Nitrogen/Argon) to prevent moisture-induced hydrolysis.
-
Handling: Always use a chemical fume hood. Double-gloving (Nitrile) is recommended as ITCs can permeate standard latex.
-
Decontamination: Spills should be treated with an amine solution (e.g., dilute ammonia or Tris buffer) to quench the electrophile before cleaning.
References
-
Chem-Impex International. (n.d.). Isopropyl isothiocyanate - Properties and Applications. Retrieved from
-
FooDB. (2010). Isopropyl isothiocyanate Chemical Profile. Retrieved from
-
Sigma-Aldrich. (n.d.).[11] Isopropyl isothiocyanate Product Specification. Retrieved from
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 75263: Isopropyl Isothiocyanate. Retrieved from
-
Vermeulen, M., et al. (2003). Synthesis of isothiocyanate-derived mercapturic acids. European Journal of Medicinal Chemistry. Retrieved from
-
Miyoshi, N., et al. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein Journal of Organic Chemistry. Retrieved from
-
Satoh, T., et al. (2006). Kinetics of the Reaction of Isocyanates with Thiols. ResearchGate. Retrieved from
-
University of Utah. (n.d.). Isothiocyanates as NRF2 Upregulators. Office of Undergraduate Research. Retrieved from (Generalized link based on snippet context)
Sources
- 1. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Morpholinopropyl isothiocyanate is a novel synthetic isothiocyanate that strongly induces the antioxidant response element-dependent Nrf2-mediated detoxifying/antioxidant enzymes in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. accesson.kisti.re.kr [accesson.kisti.re.kr]
- 5. researchgate.net [researchgate.net]
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- 7. mdpi.com [mdpi.com]
- 8. Showing Compound Isopropyl isothiocyanate (FDB009653) - FooDB [foodb.ca]
- 9. researchgate.net [researchgate.net]
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- 11. Isopropylisothiocyanat 97% | Sigma-Aldrich [sigmaaldrich.com]
